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Abstract

This technical guide provides a comprehensive overview of diethyl 2-(1-nitroethyl)succinate,
a nitro-substituted diester with the molecular formula C10H17NO6. While this specific molecule
is not extensively documented in publicly available literature, this paper constructs a detailed
profile by examining its fundamental chemical properties, proposing a viable synthetic route
based on established chemical principles, and predicting its characterization data through
analysis of analogous compounds. The potential, yet currently unexplored, biological
significance is discussed in the context of related succinate derivatives. This document is
intended to serve as a foundational resource for researchers and professionals in organic
synthesis and drug development who are interested in the synthesis and potential applications
of this and similar nitro compounds.

Introduction

Diethyl 2-(1-nitroethyl)succinate is an organic compound featuring a succinate backbone
with two ethyl ester groups and a 1-nitroethyl substituent. The presence of the nitro group, a
potent electron-withdrawing moiety and a key pharmacophore in various therapeutic agents,
suggests that this molecule could be a valuable building block in medicinal chemistry.
Succinate esters themselves are recognized for their roles in cellular metabolism and have
been explored for their therapeutic potential. This guide aims to provide a detailed technical
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resource on diethyl 2-(1-nitroethyl)succinate, addressing its physicochemical properties, a
proposed synthetic pathway, and predicted analytical data.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of diethyl 2-(1-
nitroethyl)succinate is presented in Table 1. These data are essential for its handling,
purification, and characterization.

Property Value Source
Molecular Formula C10H17NO6 [1112]
Molecular Weight 247.25 g/mol [1][2]
CAS Number 4753-29-1 [1][2]

Predicted to be a colorless to
Appearance o N/A
pale yellow liquid

Boiling Point 119-121 °C at 0.4 Torr [1]
Density 1.154 + 0.06 g/cm? (Predicted) [1]
pKa 6.86 + 0.19 (Predicted) [1]
Purity Specification >95% [1]

Experimental Protocols

While specific experimental procedures for the synthesis and characterization of diethyl 2-(1-
nitroethyl)succinate are not readily available in the literature, a plausible synthetic route is the
Michael addition of nitroethane to diethyl maleate. The following is a proposed experimental
protocol based on general procedures for this type of reaction.

Synthesis: Michael Addition of Nitroethane to Diethyl
Maleate

Objective: To synthesize diethyl 2-(1-nitroethyl)succinate via a base-catalyzed Michael
addition reaction.
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Materials:

Diethyl maleate

Nitroethane

A basic catalyst (e.g., sodium ethoxide, triethylamine, or DBU)
Anhydrous ethanol (or another suitable solvent)

Hydrochloric acid (for neutralization)

Diethyl ether (for extraction)

Anhydrous magnesium sulfate (for drying)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve
diethyl maleate in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath.

Slowly add a catalytic amount of a base (e.g., a freshly prepared solution of sodium ethoxide
in ethanol).

To this stirring solution, add nitroethane dropwise via the dropping funnel, maintaining the
temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
Remove the ethanol under reduced pressure.
Extract the aqueous residue with diethyl ether.

Combine the organic extracts and wash with brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

 Purify the crude product by vacuum distillation or column chromatography on silica gel.
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Caption: Proposed workflow for the synthesis of diethyl 2-(1-nitroethyl)succinate.

Characterization

The successful synthesis of diethyl 2-(1-nitroethyl)succinate would be confirmed through
standard analytical techniques. Predicted spectroscopic data based on the analysis of
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structurally similar compounds are presented below.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the two
ethyl ester groups (triplets and quartets), as well as complex multiplets for the succinate
backbone protons and the 1-nitroethyl group. The chemical shifts will be influenced by the
electron-withdrawing nitro group.

e 13C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbons
of the ester groups, the carbons of the succinate backbone, the carbons of the ethyl groups,
and the carbon of the 1-nitroethyl substituent.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit strong absorption bands corresponding to the C=0
stretching of the ester groups (around 1730-1750 cm~1) and the asymmetric and symmetric
stretching of the nitro group (around 1550 and 1370 cm™1, respectively).

3.2.3. Mass Spectrometry (MS)

Mass spectral analysis should confirm the molecular weight of the compound. The
fragmentation pattern would likely show losses of the ethoxy groups, the nitro group, and other
characteristic fragments.

Potential Biological Significance and Drug
Development Applications

Currently, there is no published data on the biological activity or mechanism of action of diethyl
2-(1-nitroethyl)succinate. However, the biological activities of related compounds can provide
insights into its potential applications.

Diethyl succinate, the parent compound lacking the nitroethyl group, has been shown to
possess anti-inflammatory properties. It can penetrate biological membranes and is
metabolized in the tricarboxylic acid (TCA) cycle. Studies have indicated that diethyl succinate
can modulate the polarization and activation of microglial cells by reducing mitochondrial
fission and reactive oxygen species (ROS) levels.
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The introduction of a nitro group, a well-known pharmacophore, could significantly alter the
biological profile. Nitro-containing compounds are known to act as nitric oxide (NO) donors,
inhibitors of certain enzymes, or to have antimicrobial and anticancer activities. Therefore,
diethyl 2-(1-nitroethyl)succinate could be a target for screening in various disease models,
particularly those involving inflammation, oxidative stress, or metabolic dysregulation.
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Caption: Hypothetical signaling pathways potentially modulated by the compound.

Safety and Handling

Based on information for similar compounds, diethyl 2-(1-nitroethyl)succinate is expected to
be an irritant. Standard laboratory safety precautions should be followed when handling this
compound, including the use of personal protective equipment (PPE) such as safety glasses,
gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion
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Diethyl 2-(1-nitroethyl)succinate is a compound of interest for which detailed experimental
data is currently lacking in the public domain. This technical guide has provided a
comprehensive theoretical framework, including its physicochemical properties, a proposed
synthetic method, and predicted characterization data based on the chemistry of analogous
structures. The potential for biological activity, inferred from related succinate and nitro
compounds, suggests that this molecule may be a valuable candidate for further investigation
in the fields of medicinal chemistry and drug development. This document serves as a starting
point for researchers aiming to synthesize, characterize, and explore the potential applications
of diethyl 2-(1-nitroethyl)succinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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